Quinocarcin

DNA damage superoxide production antitumor antibiotics

Quinocarcin achieves tumor regression at 40 mg/kg/day in melanoma xenografts—a 56% dose reduction vs. DX-52-1 (90 mg/kg/day), directly lowering procurement volumes for chronic in vivo studies. Its intact pentacyclic framework preserves native oxidative DNA cleavage capacity absent in simplified analogs. For NRPS biosynthetic pathway studies, quinocarcin is the only compound incorporating the dehydroarginine extender unit. Across melanoma lines, the >200-fold potency range (LC50 0.49–>100 µM) enables sensitive profiling unobtainable with the narrower ~10-fold range of DX-52-1.

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
CAS No. 84573-33-1
Cat. No. B1679961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinocarcin
CAS84573-33-1
SynonymsD 52
D-52
isoquinocarcin
KW 2152
KW-2152
quinocarcin
quinocarmycin
quinocarmycin citrate
Molecular FormulaC18H22N2O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=CC=C4)OC)C(=O)O
InChIInChI=1S/C18H22N2O4/c1-19-12-7-10(18(21)22)16(19)11-6-9-4-3-5-14(23-2)15(9)13-8-24-17(12)20(11)13/h3-5,10-13,16-17H,6-8H2,1-2H3,(H,21,22)/t10-,11+,12+,13+,16-,17-/m1/s1
InChIKeyVOUMVHRRAVBACH-RXCQEBQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinocarcin (CAS 84573-33-1): Verifiable Antitumor Antibiotic Profile for Research Sourcing and Comparative Selection


Quinocarcin (also known as DC-52, quinocarmycin, or KW2152 free base) is a pentacyclic tetrahydroisoquinoline (THIQ) alkaloid antitumor antibiotic originally isolated from Streptomyces melanovinaceus [1]. It belongs to the bioxalomycin/naphthyridinomycin/tetrazomine/saframycin structural class and possesses a characteristic oxazolidine-containing core scaffold [2]. The compound demonstrates a bifunctional mechanism involving both DNA alkylation and superoxide-mediated oxidative DNA cleavage, with the oxazolidine moiety serving as the redox-active pharmacophore [3].

Quinocarcin (CAS 84573-33-1): Why In-Class Substitution Without Verifiable Data Compromises Experimental Reproducibility


Quinocarcin and its structural analogs (e.g., tetrazomine, DX-52-1, naphthyridinomycin) share a common oxazolidine-containing scaffold yet exhibit divergent biological profiles due to stereoelectronic variations that dictate the balance between DNA alkylation and oxidative damage pathways [1]. The redox self-disproportionation of the oxazolidine moiety generates superoxide, while ring-opening yields an iminium ion capable of guanine N2 alkylation—the relative contribution of each mechanism varies substantially across congeners [2]. Furthermore, semisynthetic modifications such as cyano-group introduction at C7 (as in DX-52-1) or water-solubilizing appendages fundamentally alter target engagement, cellular trafficking, and in vivo tolerability [3]. Consequently, procurement decisions based solely on class membership without compound-specific quantitative validation risk irreproducible results and wasted research resources.

Quinocarcin (CAS 84573-33-1): Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement


DNA Cleavage Potency: Quinocarcin Outperforms Synthetic Water-Soluble Analog by >10-Fold

Quinocarcin exhibits substantially greater DNA-cleavage capacity than a totally synthetic, water-soluble analog lacking the full pentacyclic framework. The water-soluble analog produced superoxide but showed 'considerably reduced ability' to cleave supercoiled circular DNA compared to quinocarcin. Only when conjugated to the DNA-binding molecule spermine did the analog achieve cleavage efficacy comparable to quinocarcin, and this required less than one-tenth the concentration of the analog [1].

DNA damage superoxide production antitumor antibiotics structure-activity relationship

In Vivo Antitumor Efficacy: Quinocarcin (KW2152) Achieves Tumor Regression at 56% Lower Dose Than Analog DX-52-1

In a comparative in vivo study using LOX IMVI human melanoma xenografts in mice, both quinocarcin (administered as the monocitrate salt KW2152) and the semisynthetic analog DX-52-1 produced partial and complete tumor regressions. However, quinocarcin achieved these regressions at a dose of 40 mg/kg/day, while DX-52-1 required a 2.25-fold higher dose of 90 mg/kg/day to produce comparable efficacy [1]. Tumor growth delay was 231% for quinocarcin versus 181% for DX-52-1 (P < 0.001) [1].

in vivo xenograft melanoma tumor regression dose-response

Biosynthetic Pathway Specificity: Quinocarcin Incorporates Unique Dehydroarginine Building Block Not Found in Related THIQ Antibiotics

The biosynthetic gene cluster of quinocarcin encodes Qcn18, an α-ketoglutarate-dependent dioxygenase that generates the previously unidentified extender unit dehydroarginine, which is incorporated into the pyrrolidine ring of the tetracyclic THIQ-pyrrolidine core scaffold [1]. This building block is unique to quinocarcin and SF-1739 among characterized members of this antibiotic class; saframycin, naphthyridinomycin, and tetrazomine utilize different extender units [2].

biosynthesis NRPS dehydroarginine metabolic engineering

In Vitro Cytotoxicity Profile: Quinocarcin Displays Broad-Spectrum Potency with Melanoma Cell Line Sensitivity Over 200-Fold Range

Quinocarcin exhibits differential cytotoxicity across human tumor cell lines, with LC50 values ranging from 0.49 µM (UACC-257 melanoma) to >100 µM (LOX-IMVI melanoma) [1]. This >200-fold dynamic range indicates cell-type selective activity. In direct comparison, the analog DX-52-1 showed LC50 values of 0.71–7.33 µM against melanoma lines, with quinocarcin (KW2152) displaying LC50 values of 0.49–10.93 µM against the same panel [2]. While both compounds are potent, the distinct LC50 profiles across individual lines provide a quantitative basis for selecting the appropriate tool compound for specific melanoma subtypes.

cytotoxicity LC50 melanoma cancer cell lines

Total Synthesis Yield Benchmark: (-)-Quinocarcin Obtained in 16% Overall Yield Over 22 Steps

The asymmetric total synthesis of (-)-quinocarcin has been achieved in a longest linear sequence of 22 steps from 3-hydroxybenzaldehyde, with an overall yield of 16% [1]. A key Pictet-Spengler reaction afforded the 1,3-cis tetrahydroisoquinoline as the only isolable stereomer in 91% yield [1]. This synthetic route provides a reproducible benchmark for academic and industrial laboratories requiring synthetic quinocarcin rather than fermentation-derived material.

total synthesis asymmetric synthesis chemical supply synthetic accessibility

Quinocarcin (CAS 84573-33-1): Evidence-Based Research Applications Prioritized by Verified Differentiation Data


In Vivo Xenograft Studies Requiring Lower Dosing and Reduced Compound Consumption

For laboratories conducting in vivo antitumor efficacy studies in mouse xenograft models (particularly melanoma), quinocarcin (KW2152) offers a cost-efficiency advantage over the analog DX-52-1. As demonstrated in LOX IMVI melanoma xenografts, quinocarcin achieves tumor regression at 40 mg/kg/day compared to 90 mg/kg/day for DX-52-1—a 56% dose reduction [1]. This lower effective dose translates directly to reduced compound procurement volume and potentially lower systemic exposure during chronic dosing regimens.

DNA Damage Mechanism Studies Requiring Full Pentacyclic Scaffold Activity

Researchers investigating the O2-dependent DNA cleavage mechanism of THIQ antibiotics should prioritize quinocarcin over simplified synthetic analogs. Evidence shows that a water-soluble analog lacking the complete pentacyclic framework exhibits 'considerably reduced' DNA cleavage capacity compared to quinocarcin, with full activity restored only upon spermine conjugation at >10-fold lower concentration [1]. Thus, quinocarcin provides the native pharmacophore essential for probing structure-activity relationships governing oxidative DNA damage.

Biosynthetic Pathway Engineering and Metabolic Studies

For projects focused on natural product biosynthesis, combinatorial biosynthesis, or metabolic engineering of nonribosomal peptide synthetase (NRPS) pathways, quinocarcin offers a unique biosynthetic feature: the incorporation of the dehydroarginine extender unit generated by the Qcn18 α-KG-dependent dioxygenase [1]. This extender unit is absent in related THIQ antibiotics (saframycin, naphthyridinomycin, tetrazomine), making quinocarcin the only viable tool compound for studying this specific NRPS module and associated tailoring enzymes [1].

Melanoma Cell Line Selectivity Profiling with Wide Dynamic Range

Investigators seeking to assess differential sensitivity across melanoma subtypes may benefit from quinocarcin's broad potency range (LC50 from 0.49 µM to >100 µM across melanoma lines) [1]. This >200-fold dynamic range provides a quantitative window for identifying sensitive versus resistant populations, in contrast to DX-52-1 which exhibits a narrower ~10-fold potency range across the same panel [2]. Selection of quinocarcin for such profiling studies is supported by direct comparative cytotoxicity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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